molecular formula C13H17N3O2 B11865390 tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1260859-36-6

tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B11865390
CAS No.: 1260859-36-6
M. Wt: 247.29 g/mol
InChI Key: OJSDFEXIAAQNQI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, an aminomethyl group, and a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the reaction of 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually require maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyrrolo[2,3-b]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

1260859-36-6

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-8-9(7-14)10-5-4-6-15-11(10)16/h4-6,8H,7,14H2,1-3H3

InChI Key

OJSDFEXIAAQNQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CN

Origin of Product

United States

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